

# T-00127\_HEV1 solubility and preparation for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T-00127\_HEV1

Cat. No.: B15603673

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## Application Notes and Protocols: T-00127\_HEV1

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**T-00127\_HEV1** is a cell-permeable pyrazolopyrimidine compound that acts as a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIII $\beta$ ). By targeting PI4KIII $\beta$ , **T-00127\_HEV1** disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, a critical process for Golgi structure, trafficking, and the replication of various RNA viruses. These notes provide detailed information on the solubility, preparation, and experimental use of **T-00127\_HEV1**.

### Physicochemical Properties and Solubility

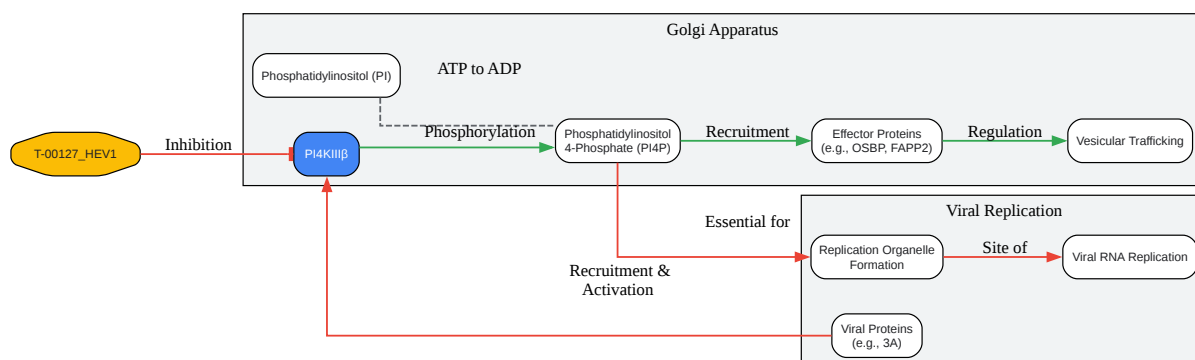
**T-00127\_HEV1** is an off-white solid. For experimental use, it is crucial to prepare stock solutions with appropriate solvents. The solubility of **T-00127\_HEV1** in Dimethyl Sulfoxide (DMSO) is well-documented, allowing for the preparation of concentrated stock solutions suitable for dilution in aqueous buffers and cell culture media.

Table 1: Solubility and Storage of **T-00127\_HEV1**

Property	Value	Source
Synonyms	3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine, PI4KIII $\beta$ Inhibitor II	[1]
Molecular Formula	C22H29N5O3	[1]
Molecular Weight	411.50 g/mol (Note: May be batch-specific due to water content)	[1]
Appearance	Off-white solid	
Solubility	50 mg/mL in DMSO	[2][3]
Storage Conditions	Store solid at 2-8°C. Protect from light.	[2][3]
Stock Solution Storage	Aliquot and freeze at -20°C. Stable for up to 3 months.	[2][3]

## Mechanism of Action and Signaling Pathway

**T-00127\_HEV1** is an ATP-competitive inhibitor of PI4KIII $\beta$ , an enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is a key signaling lipid that recruits effector proteins to the Golgi, regulating vesicular trafficking and serving as a precursor for other phosphoinositides. In the context of viral infections, many RNA viruses hijack the host cell's PI4KIII $\beta$  to create PI4P-rich replication organelles. By inhibiting PI4KIII $\beta$ , **T-00127\_HEV1** depletes PI4P at the Golgi, thereby disrupting these essential cellular and viral processes.



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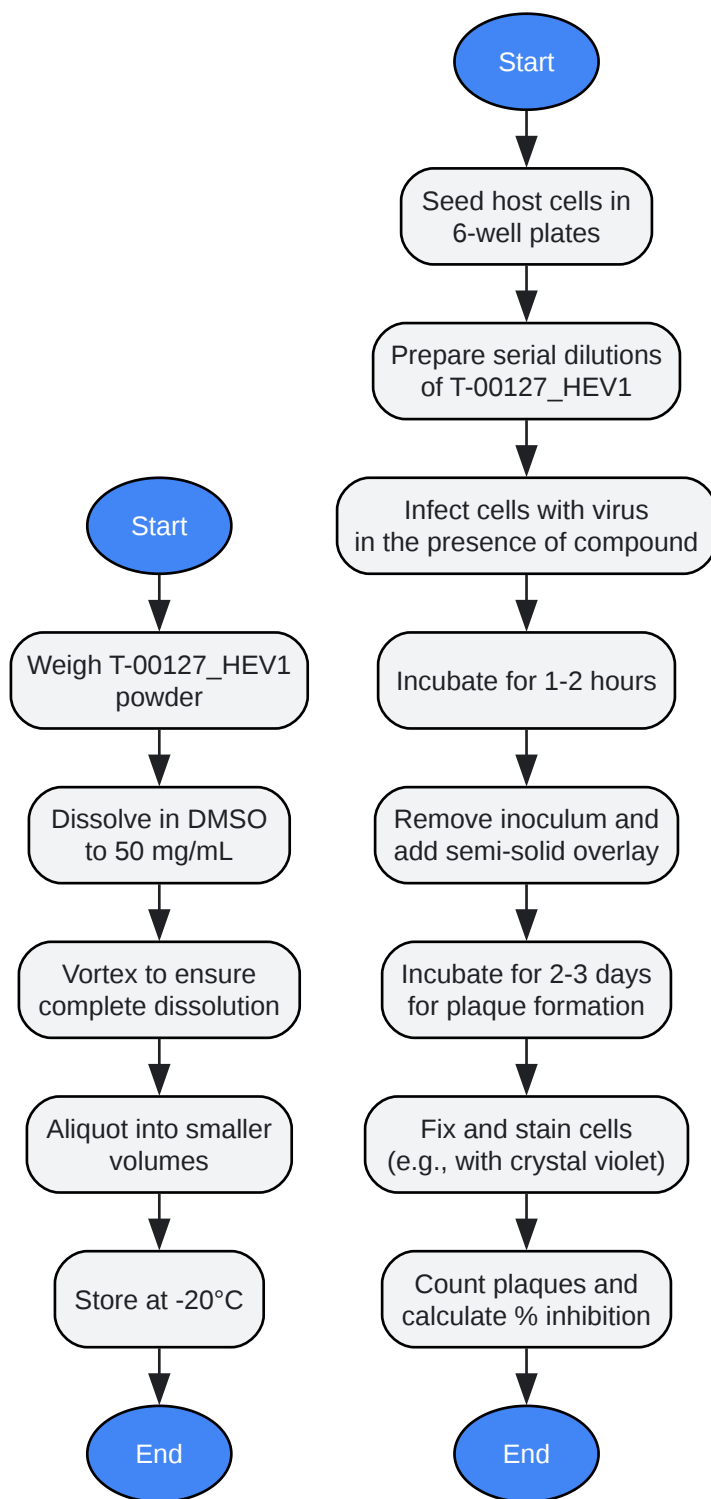
PI4KIIIβ Signaling and **T-00127\_HEV1** Inhibition.

## Experimental Protocols

The following protocols provide a framework for utilizing **T-00127\_HEV1** in various experimental settings. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

## Preparation of **T-00127\_HEV1** Stock Solution

A general workflow for preparing the stock solution is as follows:



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## References

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Address: 3281 E Guasti Rd

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